Cas no 1823328-77-3 (4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine)
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1823328-77-3x500.png)
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-CHLORO-3-ISOPROPYLISOTHIAZOLO[5,4-D]PYRIMIDINE
- 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine
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- インチ: 1S/C8H8ClN3S/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3
- InChIKey: VSJCYSAVNWDXJV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=NC=N1)SN=C2C(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.9
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089005604-250mg |
4-Chloro-3-isopropylisothiazolo[5,4-d]pyrimidine |
1823328-77-3 | 97% | 250mg |
$551.74 | 2023-09-02 | |
Alichem | A089005604-1g |
4-Chloro-3-isopropylisothiazolo[5,4-d]pyrimidine |
1823328-77-3 | 97% | 1g |
$1599.48 | 2023-09-02 |
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidineに関する追加情報
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine: A Comprehensive Overview
The compound 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine, identified by the CAS number 1823328-77-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of isothiazolo[5,4-D]pyrimidines, which are known for their unique structural properties and diverse biological activities. Recent studies have highlighted its role in drug discovery and material science, making it a subject of intense research interest.
Structure and Synthesis
The structure of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is characterized by a fused bicyclic system consisting of a pyrimidine ring and an isothiazole ring. The substitution pattern includes a chlorine atom at position 4 and an isopropyl group at position 3. This specific substitution pattern contributes to the molecule's stability and reactivity. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For instance, researchers have employed the Huisgen cycloaddition reaction to construct the isothiazolo[5,4-D]pyrimidine core with high regioselectivity.
Biological Activity and Applications
Emerging research has demonstrated that 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine exhibits potent biological activity across various systems. In pharmacology, this compound has shown promising anti-tumor properties by selectively inhibiting key enzymes involved in cancer cell proliferation. For example, a study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and metastasis.
Beyond pharmacology, this compound has also found applications in material science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent studies have explored its potential as a building block for metal-organic frameworks (MOFs), which are widely used in gas storage and separation technologies.
Chemical Properties and Stability
Understanding the chemical properties of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is essential for its practical applications. The molecule exhibits good thermal stability, with a decomposition temperature exceeding 200°C under inert conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in various chemical reactions. Recent spectroscopic studies have provided insights into its electronic structure, revealing strong conjugation within the bicyclic system that enhances its photostability.
Future Prospects
The future of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine lies in its potential for further functionalization and application expansion. Researchers are actively exploring its use as a precursor for more complex heterocyclic systems with enhanced biological activity. Additionally, the development of scalable synthesis routes will be crucial for meeting the growing demand for this compound in both academic and industrial settings.
In conclusion, 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine (CAS No: 1823328-77-3) stands as a versatile molecule with significant contributions to modern chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific discoveries.
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